molecular formula C10H18ClNO B1406836 (2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride CAS No. 1417368-42-3

(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride

Cat. No. B1406836
M. Wt: 203.71 g/mol
InChI Key: GKKHDAWMCFCDIN-HRNDJLQDSA-N
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Description

(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride, also known as DMAC-HCl, is a cyclic compound composed of two nitrogen atoms and two carbon atoms, and is commonly used in scientific research and laboratory experiments. DMAC-HCl is a versatile compound that can be used for many different purposes, including synthesis, biochemical and physiological research, and more. In

Scientific Research Applications

Aromatization of Hydrocarbons

A study discussed the aromatization of hydrocarbons, such as cycloheptane, over platinum-alumina catalysts, highlighting the complex processes involved in transforming hydrocarbons through dehydrocyclization and other reactions. This research might be relevant to the broader chemical transformations that compounds like "(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one hydrochloride" could undergo or catalyze in synthetic applications (Pines & Nogueira, 1981).

Flame Retardancy and Dielectric Properties

Another study reviewed the synthesis, structural, flame retardancy, and dielectric properties of cyclotriphosphazene compounds, demonstrating the wide range of applications that specific chemical structures can offer, including in materials science for enhancing the safety and functional properties of materials (Usri, Jamain, & Makmud, 2021).

Plant Betalains: Chemistry and Biochemistry

Investigating the chemistry and biochemistry of plant betalains, which like the compound , involve complex organic molecules. This research could be analogous in understanding how organic compounds are synthesized and their potential applications in food science and nutrition (Khan & Giridhar, 2015).

Xenobiotics Metabolism

A review focused on the metabolism, genotoxicity, and carcinogenicity of various xenobiotics using genetically modified animal models, which might parallel the study of "(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one hydrochloride" in understanding its metabolic pathways and potential toxicological impact (Ghanayem & Hoffler, 2007).

Electrochemical Surface Finishing

Research on electrochemical surface finishing and energy storage technology using room-temperature haloaluminate ionic liquids and mixtures points towards the potential application of various chemical compounds in electrochemistry and materials science. It underscores the importance of understanding the chemical properties and reactions of compounds for their application in innovative technologies (Tsuda, Stafford, & Hussey, 2017).

properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)cycloheptan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-11(2)8-9-6-4-3-5-7-10(9)12;/h8H,3-7H2,1-2H3;1H/b9-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKHDAWMCFCDIN-HRNDJLQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCCCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCCCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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